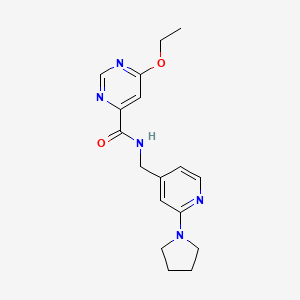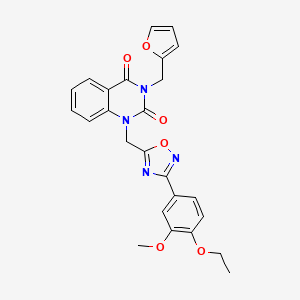![molecular formula C7H9IO2 B2715785 4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one CAS No. 2375268-40-7](/img/structure/B2715785.png)
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one” is a spiro compound, which is a class of organic compounds with a unique structure where two rings share a single atom . The ‘spiro’ notation in the name indicates this shared atom, which is often referred to as the ‘spiro atom’. The ‘heptan’ part of the name suggests that one of the rings contains seven atoms, and the ‘oxa’ indicates the presence of an oxygen atom in the ring structure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of two cyclic structures sharing a single atom. One of the rings would be a seven-membered ring (heptane), and the other would likely be a smaller ring due to the ‘spiro[2.4]’ notation .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The ‘one’ at the end of ‘heptan-6-one’ suggests the presence of a ketone functional group, which could undergo reactions like nucleophilic addition or condensation with other carbonyl compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen
Novel Angular Spirocyclic Azetidines Synthesis Guerot et al. (2011) detailed the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. This research emphasized the practical one-pot synthesis of 5-oxo-2-azaspiro[3.3]heptanes and their conversion into functionalized derivatives, demonstrating their utility in drug discovery for library synthesis or individual preparative scales (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Palladium-Catalyzed Synthesis of 4-Oxaspiro[2.4]heptanes Shintani, Ito, and Hayashi (2012) developed a palladium-catalyzed decarboxylative cyclopropanation method to synthesize 4-oxaspiro[2.4]heptanes with high selectivity. Their research highlights the controlled nucleophilic attack to π-allylpalladium intermediates, influenced by ligands and solvents (Shintani, Ito, & Hayashi, 2012).
Regioselective Cycloaddition of C-Aryl- and C-Carbamoylnitrones Molchanov and Tran (2013) achieved the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via highly regioselective 1,3-dipolar cycloaddition. This process yielded a mixture of two diastereoisomers, showcasing the versatility of these compounds in chemical synthesis (Molchanov & Tran, 2013).
Synthesis and Biological Evaluations of Novel Antibacterial Agents Odagiri et al. (2013) designed and synthesized novel quinoline derivatives incorporating the 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety. These compounds showed potent in vitro antibacterial activity against respiratory pathogens, indicating the potential of spirocyclic compounds in drug development (Odagiri et al., 2013).
Novel Synthesis of Highly Functionalized Pyrazolone Systems Metwally et al. (2011) reported the synthesis of 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives via epoxidation of specific pyrazolidinediones. This research demonstrates the applicability of spirocyclic compounds in creating diverse and functionalized molecular systems (Metwally, Mohamed, Moustafa, & El-Ossaily, 2011).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be studied in the context of material science or chemical synthesis .
Eigenschaften
IUPAC Name |
4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-4-5-7(1-2-7)3-6(9)10-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONALQEIRHMRCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
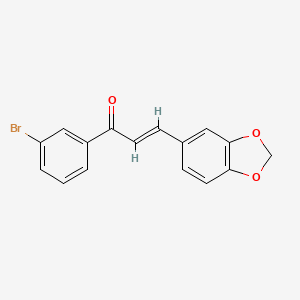
![2-Chloro-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide](/img/structure/B2715704.png)
![2-(4-chlorophenyl)-6-[3-(dimethylamino)acryloyl]-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B2715705.png)
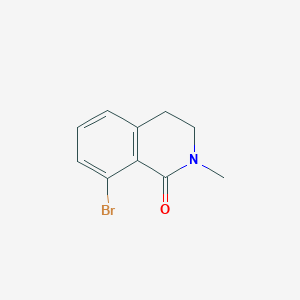
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methoxy-1,3-benzothiazole](/img/structure/B2715709.png)
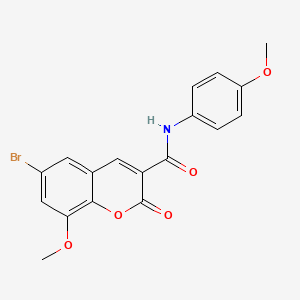
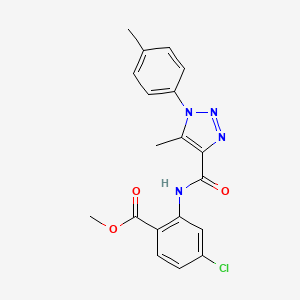
![N2,N5-bis(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2715714.png)
![1,3-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2715716.png)

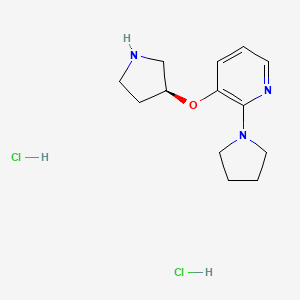
![2-[[3-(Trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione](/img/structure/B2715721.png)
